molecular formula C13H18FNO B2961806 [(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine CAS No. 2460749-54-4

[(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine

Cat. No.: B2961806
CAS No.: 2460749-54-4
M. Wt: 223.291
InChI Key: FBTQUCHERWFUTN-UHFFFAOYSA-N
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Description

[(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine is a chemical compound with the molecular formula C13H18FNO It is known for its unique structure, which includes a fluorinated aromatic ring and an oxolane (tetrahydrofuran) ring

Scientific Research Applications

[(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzyl chloride and oxolan-3-ylmethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-fluoro-2-methylbenzyl chloride is reacted with oxolan-3-ylmethanamine in an appropriate solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and the oxolane ring contribute to its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

[(3-fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine can be compared with other similar compounds such as:

    [(3-chloro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.

    [(3-fluoro-2-methylphenyl)methyl][(tetrahydrofuran-3-yl)methyl]amine: Similar structure but with a different ring system.

    [(3-fluoro-2-methylphenyl)methyl][(pyrrolidin-3-yl)methyl]amine: Similar structure but with a pyrrolidine ring instead of oxolane.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-12(3-2-4-13(10)14)8-15-7-11-5-6-16-9-11/h2-4,11,15H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQUCHERWFUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CNCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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